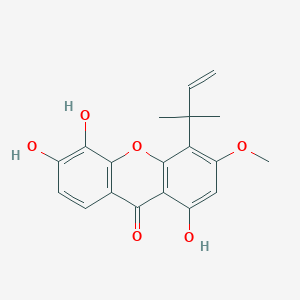

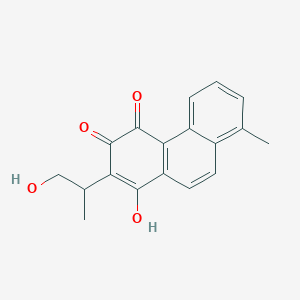

Danshenxinkun A

Vue d'ensemble

Description

L’acide dihydroaeruginoïque est un composé organique de formule chimique C10H9NO3S. C’est une substance solide soluble dans certains solvants organiques et dans l’eau. Ce composé est connu pour ses activités antibactériennes, antifongiques et antitumorales. Il est produit par certaines souches de Pseudomonas aeruginosa et de Pseudomonas fluorescens .

Applications De Recherche Scientifique

Dihydroaeruginoic acid has a wide range of scientific research applications, including :

Chemistry: It is used as a precursor for the synthesis of analogues and derivatives.

Biology: It serves as a tool to study bacterial iron acquisition and metabolism.

Medicine: Its antibacterial, antifungal, and antitumor properties make it a candidate for drug development.

Industry: It is used in the development of antimicrobial agents for agricultural and industrial applications.

Mécanisme D'action

L’acide dihydroaeruginoïque exerce ses effets par plusieurs mécanismes :

Chélation du fer : Il agit comme un chélateur de fer, se liant au fer et privant les bactéries de cet élément nutritif essentiel.

Inhibition des enzymes : Il inhibe les enzymes clés impliquées dans le métabolisme bactérien.

Disruption des membranes cellulaires : Il perturbe l’intégrité des membranes cellulaires bactériennes, ce qui entraîne la mort cellulaire.

Cibles moléculaires et voies : Les principales cibles moléculaires comprennent les enzymes et les transporteurs dépendants du fer. Les voies impliquées sont liées à l’acquisition et au métabolisme du fer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide dihydroaeruginoïque est synthétisé par un mécanisme de thiomatrice impliquant le salicylate et deux molécules de cystéine. Le processus comprend les étapes suivantes :

Génération et activation du salicylate : Le salicylate est généré et activé par une salicylate synthase/salicyl-AMP ligase bifonctionnelle.

Couplage avec un cycle de thiazoline dérivé de la cystéine : Le salicylate activé est couplé à un cycle de thiazoline dérivé de la cystéine par la dihydroaeruginoïque acid synthétase.

Contrôle de la qualité : Une thioestérase de type II assure la qualité du produit.

Disponibilité accrue de la cystéine : La sérine O-acétyltransférase augmente la disponibilité de la cystéine pour la réaction.

Méthodes de production industrielle : La production industrielle de l’acide dihydroaeruginoïque implique généralement une fermentation microbienne à l’aide de Pseudomonas aeruginosa ou de Pseudomonas fluorescens. Le processus de fermentation est optimisé pour augmenter le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions : L’acide dihydroaeruginoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide dihydroaeruginoïque avec des groupes fonctionnels modifiés, qui peuvent avoir différentes activités biologiques .

4. Applications de la recherche scientifique

L’acide dihydroaeruginoïque a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur pour la synthèse d’analogues et de dérivés.

Biologie : Il sert d’outil pour étudier l’acquisition et le métabolisme du fer bactérien.

Médecine : Ses propriétés antibactériennes, antifongiques et antitumorales en font un candidat pour le développement de médicaments.

Industrie : Il est utilisé dans le développement d’agents antimicrobiens pour des applications agricoles et industrielles.

Comparaison Avec Des Composés Similaires

L’acide dihydroaeruginoïque est similaire à d’autres sidérophores produits par les espèces Pseudomonas, tels que la pyocheline, l’acide aeruginoïque, l’aeruginaldehyde et l’aeruginol . il est unique en raison de sa structure spécifique et de la gamme d’activités biologiques qu’il présente. Les composés similaires comprennent :

- Pyocheline

- Acide aeruginoïque

- Aeruginaldehyde

- Aeruginol

- Aerugine

- Pyonitrines A-D

Ces composés présentent des similitudes structurales mais diffèrent dans leurs activités biologiques spécifiques et leurs mécanismes d’action .

Propriétés

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

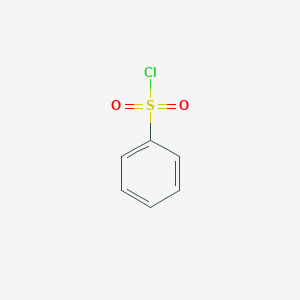

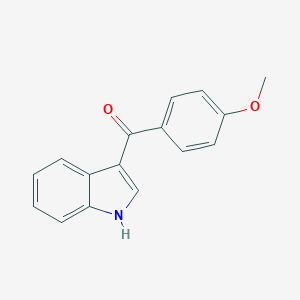

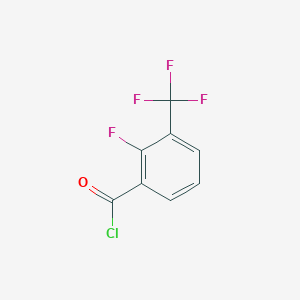

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

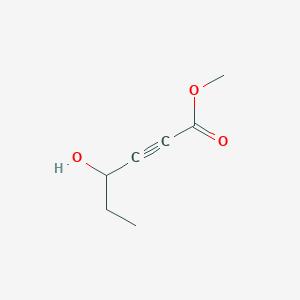

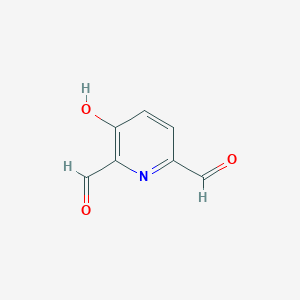

Feasible Synthetic Routes

Q1: What is Danshenxinkun A and where is it found?

A1: this compound is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, a plant commonly known as Danshen and used in traditional Chinese medicine. [, , , , ] It is considered a minor constituent of the plant. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While a specific molecular weight isn't explicitly mentioned in the provided research, its molecular formula is identified as C20H22O3. [2]

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This suggests potential antithrombotic properties. []

Q4: Are there any known derivatives or structural analogs of this compound?

A4: Yes, a derivative named oleoyl this compound has been isolated from Salvia miltiorrhiza. [] This finding suggests the possibility of further structural modifications to potentially enhance or modify the compound's activity.

Q5: Has this compound been found in other plants besides Salvia miltiorrhiza?

A5: Yes, this compound has also been isolated from the roots of Salvia przewalskii. [, ] This suggests a potential broader distribution of this compound within the Salvia genus.

Q6: What analytical techniques have been employed to characterize this compound?

A6: The identification and structural elucidation of this compound have primarily relied on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ]

Q7: Is there any research on the stability of this compound under different conditions?

A7: The provided research doesn't offer detailed insights into the stability of this compound under various conditions. Further investigations are needed to determine its stability profile, which is crucial for potential pharmaceutical applications.

Q8: Have there been any studies investigating the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A8: The provided research primarily focuses on the isolation, structural characterization, and preliminary biological activity of this compound. More in-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo activity and efficacy.

Q9: Are there any reported in vitro or in vivo studies evaluating the efficacy of this compound?

A9: While the provided research doesn't delve into specific in vitro or in vivo efficacy studies, its selective inhibition of arachidonic acid-induced platelet aggregation in rabbit platelets [] provides a basis for further investigation into its potential therapeutic benefits.

Q10: Has this compound been tested in any clinical trials?

A10: The available research does not mention any clinical trials conducted with this compound. Further research, including preclinical studies and subsequent clinical trials, is necessary to evaluate its safety and efficacy in humans.

Q11: What is the historical context of research on this compound?

A11: The isolation and identification of this compound appear to be relatively recent discoveries in the scientific literature, with the earliest mention dating back to at least the late 20th century. [] This suggests an ongoing area of research with potential for future discoveries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)